molecular formula C27H30N6O3 B3169281 tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 936563-86-9

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Cat. No.: B3169281
CAS No.: 936563-86-9
M. Wt: 486.6 g/mol
InChI Key: NTSAEGNFPKKRLX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C27H30N6O3 [_{{{CITATION{{{1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.chemspider.com/Chemical-Structure.44209263.html). This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyrimidin core, a piperidine ring, and a tert-butyl ester group[{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh303c5151?context=bbe)[{{{CITATION{{{1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...[{{{CITATION{{{_1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core[_{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh303c5151?context=bbe). This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative[{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... The exact mechanism would depend on the biological context and the specific application, but it may involve binding to enzymes or receptors, inhibiting or activating certain pathways, or serving as a precursor for other biologically active compounds.

Comparison with Similar Compounds

Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidin-1-yl derivatives: : These compounds share a similar core structure but may differ in the substituents attached to the core.

  • Piperidine derivatives: : These compounds have a piperidine ring but may have different functional groups or substituents.

  • Phenoxyphenyl derivatives: : These compounds contain a phenoxyphenyl group but may have different core structures or additional functional groups.

The uniqueness of This compound lies in its specific combination of structural features, which may confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

The compound tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to comprehensively review the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H30N6O3
  • Molecular Weight : 486.57 g/mol
  • CAS Number : 1022150-11-3

The structure of the compound features a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in inhibiting various biological pathways.

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties through the inhibition of protein kinases involved in cell proliferation and survival.

Case Studies and Findings

  • Cell Line Studies : A study evaluated the anticancer effects of related pyrazolo[3,4-d]pyrimidines on several cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent anti-proliferative activity compared to control agents like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is pivotal for this activity as modifications to this structure significantly reduce efficacy .

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains.

Research Insights

  • Bacterial Targeting : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, suggesting potential applications in treating infections, particularly in immunocompromised patients .
  • Synergistic Effects : The compounds demonstrated synergistic effects when combined with conventional antibiotics like ampicillin and kanamycin, enhancing their efficacy against resistant bacterial strains .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesNotes
AnticancerMCF-7 (breast cancer)1.74 µMHigh anti-proliferative activity
AntimicrobialS. aureus, E. coliNot specifiedSynergistic with antibiotics

Properties

IUPAC Name

tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSAEGNFPKKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-[4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (1 g, 2.25 mmol, 1.00 equiv), (4-phenoxyphenyl)boronic acid (530 mg, 2.48 mmol, 1.10 equiv), sodium carbonate (480 mg, 4.53 mmol, 2.01 equiv) and tetrakis(triphenylphosphine)palladium (78 mg, 0.07 mmol, 0.03 equiv) in 1,4-dioxane (60 mL) and water (15 mL) was stirred under nitrogen at 90° C. for 24 h. The reaction mixture was cooled to room temperature and then concentrated under vacuum. The residue was dissolved in 500 mL of dichloromethane. The resulting solution was washed with 200 mL of water, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with dichloromethane/methanol (100/1) to give 700 mg (64%) of tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate as a yellow solid.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
78 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.